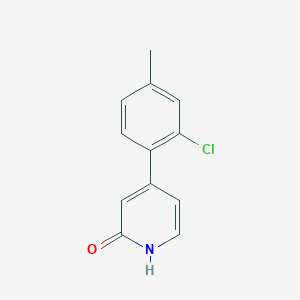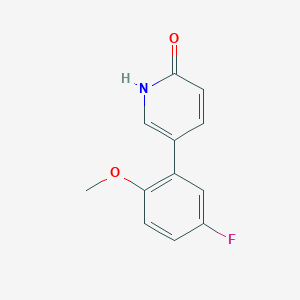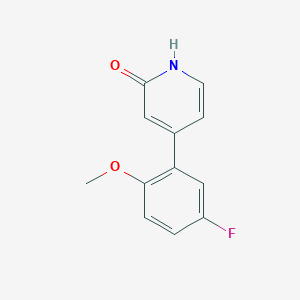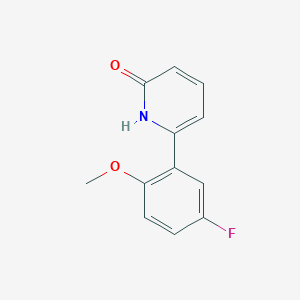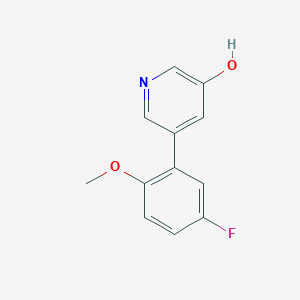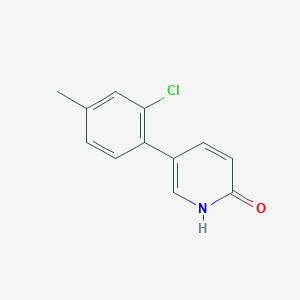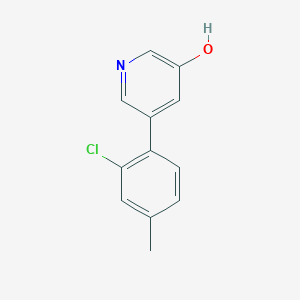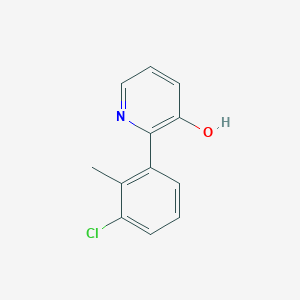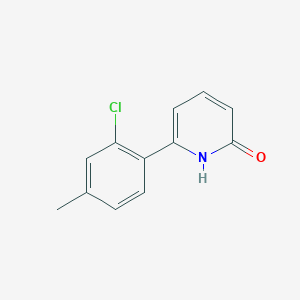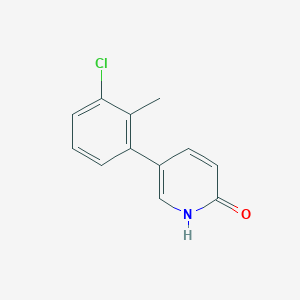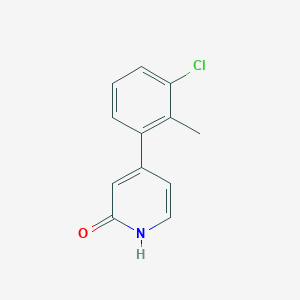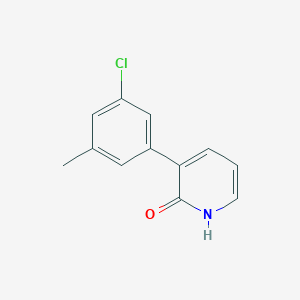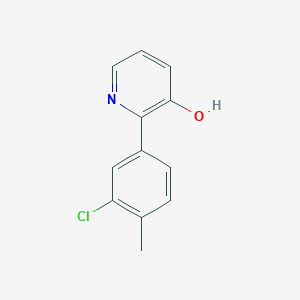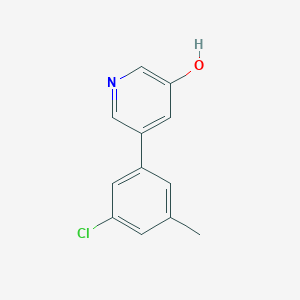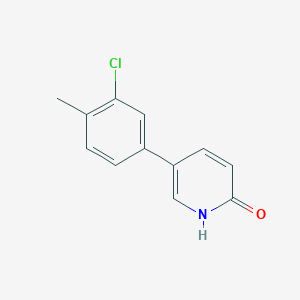
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% (5-CMHP-2HOP) is an organic compound that is widely used in the scientific research community. It is a colorless to pale yellow solid with a melting point of 77-79°C. 5-CMHP-2HOP is a member of the class of pyridines, a family of heterocyclic aromatic organic compounds. It is a versatile compound with a wide range of applications in research and development in the fields of biochemistry, physiology, and organic synthesis.
Applications De Recherche Scientifique
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including anti-cancer agents, anti-inflammatory agents, and other pharmaceuticals. It is also used in the synthesis of other organic compounds, such as dyes and pigments, as well as in the synthesis of polymers and resins.
Mécanisme D'action
The exact mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition of cyclooxygenase activity results in the inhibition of the production of prostaglandins, which are known to be involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have antifungal and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments offers a number of advantages. The compound is relatively stable and easy to obtain in high purity. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, the compound is toxic and should be handled with caution.
Orientations Futures
The potential applications of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in scientific research are vast. Further research is needed to fully understand the biochemical and physiological effects of the compound and to develop more efficient and effective synthesis methods. In addition, further research is needed to explore the potential applications of the compound in the development of new drugs and other therapeutic agents. Finally, further research is needed to explore the potential applications of the compound in the synthesis of polymers and other materials.
Méthodes De Synthèse
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized using a two-step process. In the first step, 3-chloro-4-methylphenol is reacted with sodium hydroxide to form 5-(3-chloro-4-methylphenyl)-2-hydroxypyridine. In the second step, the product is recrystallized from methanol to obtain 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in 95% purity.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)10-4-5-12(15)14-7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSWFQGQPZBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682847 |
Source


|
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-75-1 |
Source


|
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

